1-Tert-butyl 3-chloromethyl pyrrolidine-1,3-dicarboxylate
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Overview
Description
1-Tert-butyl 3-chloromethyl pyrrolidine-1,3-dicarboxylate is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. The compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and is known for its versatility in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-butyl 3-chloromethyl pyrrolidine-1,3-dicarboxylate typically involves the functionalization of a preformed pyrrolidine ring. One common method includes the reaction of tert-butyl 3-methyl pyrrolidine-1,3-dicarboxylate with chloromethylating agents under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and reduced production costs .
Chemical Reactions Analysis
Types of Reactions
1-Tert-butyl 3-chloromethyl pyrrolidine-1,3-dicarboxylate undergoes various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation and reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the pyrrolidine ring.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include substituted pyrrolidines, carboxylic acids, and various oxidized or reduced derivatives of the original compound .
Scientific Research Applications
1-Tert-butyl 3-chloromethyl pyrrolidine-1,3-dicarboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules with potential therapeutic effects.
Chemical Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.
Material Science: It is explored for its potential in creating novel materials with specific chemical properties.
Industrial Chemistry: The compound is utilized in the development of new catalysts and chemical processes.
Mechanism of Action
The mechanism of action of 1-tert-butyl 3-chloromethyl pyrrolidine-1,3-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyrrolidine ring can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological pathways . This interaction can lead to changes in enzyme activity, receptor signaling, or other cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-(tert-butoxycarbonyl)-3-pyrrolidinecarboxylate
- tert-Butyl 3-((chlorosulfonyl)methyl)pyrrolidine-1-carboxylate
- ®-tert-Butyl 3-(chloromethyl)pyrrolidine-1-carboxylate
Uniqueness
1-Tert-butyl 3-chloromethyl pyrrolidine-1,3-dicarboxylate is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical reactivity and biological activity. The presence of both tert-butyl and chloromethyl groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in various research fields .
Properties
IUPAC Name |
1-O-tert-butyl 3-O-(chloromethyl) pyrrolidine-1,3-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClNO4/c1-11(2,3)17-10(15)13-5-4-8(6-13)9(14)16-7-12/h8H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFYZPGSWYSJESJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C(=O)OCCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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